molecular formula C10H9F3O3 B2527182 2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid CAS No. 602262-41-9

2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid

Cat. No.: B2527182
CAS No.: 602262-41-9
M. Wt: 234.174
InChI Key: SXWYDCAACSVYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a trifluoromethyl group attached to a benzyl ether, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid is unique due to the combination of its trifluoromethyl group and benzyl ether linkage, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Biological Activity

2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a benzyl ether moiety, which is linked to an acetic acid functional group. This unique structure contributes to its biological activity.

Biological Activities

1. Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. Compounds with similar structures have shown promising results in inhibiting various enzymes involved in metabolic pathways, suggesting that this compound could have similar effects.

2. Receptor Binding
The compound has been investigated for its interaction with various receptors, particularly those involved in inflammatory responses and metabolic regulation. Preliminary studies suggest potential agonistic activity at peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation .

3. Anticancer Activity
Recent studies have highlighted the potential of related compounds in anticancer applications. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on cancer cell proliferation and tumor growth in vitro and in vivo models . The mechanisms often involve the inhibition of angiogenesis, which is critical for tumor growth.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of a structurally related compound on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability with an IC50 value of approximately 8.47 µM after 72 hours of treatment. This suggests that compounds with similar structures could be explored further for their anticancer properties .

Case Study 2: PPAR Agonism

Another study focused on the agonistic effects of similar compounds on PPARα receptors. The findings revealed that these compounds could ameliorate conditions such as diabetic retinopathy by reducing vascular leakage in animal models, indicating a potential therapeutic application for metabolic disorders .

Data Summary

Activity IC50 (µM) Model/Assay Reference
Cell proliferation inhibition8.47MCF-7 breast cancer cells
Vascular leakage reductionN/ASTZ-induced diabetic rats
Enzyme inhibition (general)N/AVarious metabolic assays

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)8-3-1-7(2-4-8)5-16-6-9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWYDCAACSVYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.